molecular formula C21H19FN2O3S2 B2861260 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1021034-99-0

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2861260
CAS No.: 1021034-99-0
M. Wt: 430.51
InChI Key: SREQNWCGTBKYOQ-UHFFFAOYSA-N
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Description

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H19FN2O3S2 and its molecular weight is 430.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound belongs to a class of chemical entities that have seen extensive research for their potential applications in various scientific domains. Notably, the synthesis and crystal structures of similar thiazolidin-2-ylidene acetamides have been elucidated, providing a foundation for understanding their chemical behavior and potential for further modification (Galushchinskiy et al., 2017). Such studies are crucial for the development of new compounds with enhanced efficacy and specificity for their target applications.

Antimicrobial Activity

Thiazolyl derivatives, including those similar to the queried compound, have demonstrated significant antimicrobial properties. A study highlighted the synthesis of rhodanine-3-acetic acid-based amides and their evaluation as antimicrobial agents, revealing activity against a range of mycobacteria and bacteria, including resistant strains (Krátký et al., 2017). These findings suggest the potential utility of such compounds in addressing antibiotic resistance, a major global health challenge.

Anticancer Activity

The structural class to which the queried compound belongs has also been explored for anticancer activity. For instance, novel derivatives bearing heterocyclic rings have been synthesized and tested for their antitumor potential, with some showing considerable activity against cancer cell lines (Yurttaş et al., 2015). This highlights the role of such compounds in the development of new chemotherapeutic agents.

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory properties of related compounds underscore their potential therapeutic applications. Research into imidazolyl acetamide derivatives has revealed compounds with significant anti-inflammatory and analgesic activities, indicating their potential as novel agents for managing pain and inflammation (Khalifa & Abdelbaky, 2008).

Antimicrobial Activity of Sulfide and Sulfone Derivatives

Further extending the antimicrobial potential, sulfide and sulfone derivatives of thiazole compounds have been synthesized and evaluated for their activity against bacteria and fungi, showing promising results (Badiger et al., 2013). This suggests the adaptability of the core structure for generating diverse active agents against microbial pathogens.

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S2/c1-27-19-5-3-2-4-15(19)11-23-20(26)10-17-12-28-21(24-17)29-13-18(25)14-6-8-16(22)9-7-14/h2-9,12H,10-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQNWCGTBKYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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